Intracellular Killing of *Staphylococcus aureus* in Keratinocytes: Temporin B vs. Temporin A
In a head‑to‑head comparison using HaCaT keratinocytes infected with *S. aureus*, Temporin B (16 µM) achieved 80 % killing of the ATCC strain and 40 % killing of a multidrug‑resistant clinical isolate, whereas Temporin A displayed only a “weaker effect” under identical conditions [1]. This demonstrates TB’s superior ability to clear internalized bacteria that are shielded from conventional antibiotics.
TA: weaker effect
| Evidence Dimension | Intracellular bacterial killing in HaCaT keratinocytes |
|---|---|
| Target Compound Data | TB: 80 % killing (ATCC *S. aureus*) and 40 % killing (MDR clinical isolate) at 16 µM |
| Comparator Or Baseline | TA: weaker killing (quantitatively inferior; precise % not reported but described as “weaker”) |
| Quantified Difference | TB > TA for both ATCC and MDR strains |
| Conditions | HaCaT keratinocyte monolayer; 16 µM peptide; 24 h exposure |
Why This Matters
Intracellular *S. aureus* reservoirs are a major cause of recurrent and antibiotic‑refractory skin infections; TB’s ability to penetrate keratinocytes and kill internalized bacteria at non‑toxic concentrations is a therapeutically relevant differentiator.
- [1] Di Grazia A, Luca V, Segev‑Zarko LA, Shai Y, Mangoni ML. Temporins A and B stimulate migration of HaCaT keratinocytes and kill intracellular *Staphylococcus aureus*. Antimicrob Agents Chemother. 2014 May;58(5):2520‑7. View Source
